molecular formula C13H15N3O2S B276337 2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide

2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide

Cat. No. B276337
M. Wt: 277.34 g/mol
InChI Key: JLRVMRYUEJRJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. This compound is known to have unique properties that make it an ideal candidate for use in various research studies.

Mechanism of Action

The mechanism of action of 2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of various enzymes and signaling pathways that are involved in the inflammatory and oxidative stress response. Additionally, this compound has been shown to have potent free radical scavenging activity, which may contribute to its antioxidant effects.
Biochemical and Physiological Effects:
2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of various pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. Additionally, this compound has been shown to increase the production of various antioxidant enzymes, such as superoxide dismutase and catalase, which are involved in the cellular defense against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide in lab experiments is its potent anti-inflammatory and antioxidant effects. This compound is known to have a high degree of selectivity for various enzymes and signaling pathways involved in these processes, which makes it an ideal candidate for use in various research studies related to these areas. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are many future directions for research related to 2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide. One potential area of research is the development of new synthetic methods for this compound, which may improve its yield and purity. Additionally, future research may focus on the identification of new targets for this compound, which may expand its potential applications in various disease states. Finally, future research may focus on the development of new formulations of this compound, which may improve its solubility and bioavailability in vivo.

Synthesis Methods

The synthesis of 2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide can be achieved through a series of chemical reactions. One of the most common methods for synthesizing this compound is through the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of an acid catalyst. This reaction results in the formation of a cyclic intermediate, which is then converted to the final product through a series of steps involving the addition of various reagents.

Scientific Research Applications

2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide has been widely used in scientific research due to its unique properties. This compound is known to have potent anti-inflammatory and antioxidant effects, which make it an ideal candidate for use in various research studies related to these areas. Additionally, this compound has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

2-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-4-yl)acetamide

InChI

InChI=1S/C13H15N3O2S/c14-10(17)6-16-7-15-12-11(13(16)18)8-4-2-1-3-5-9(8)19-12/h7H,1-6H2,(H2,14,17)

InChI Key

JLRVMRYUEJRJHJ-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N(C=N3)CC(=O)N

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N(C=N3)CC(=O)N

Origin of Product

United States

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